molecular formula C6H16ClNO B1451520 2-Isobutoxy-1-ethanamine hydrochloride CAS No. 1181458-02-5

2-Isobutoxy-1-ethanamine hydrochloride

Cat. No. B1451520
M. Wt: 153.65 g/mol
InChI Key: SQQGGCMNEHVGQN-UHFFFAOYSA-N
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Description

2-Isobutoxy-1-ethanamine hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C6H16ClNO and a molecular weight of 153.65 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Isobutoxy-1-ethanamine hydrochloride consists of 6 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure can be found in chemical databases or literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutoxy-1-ethanamine hydrochloride, such as its melting point, boiling point, and density, are not provided in the search results . These details can typically be found in material safety data sheets or chemical databases.

Scientific Research Applications

Metabolism and Synthetic Routes

  • Research on the metabolism of psychoactive phenethylamines in rats identified metabolites through a pathway leading to the corresponding aldehyde metabolite by deamination, followed by reduction or oxidation to give alcohol and carboxylic acid metabolites. Another pathway leads to 2-O-desmethyl or 5-O-desmethyl metabolites, with the amino group subsequently acetylated (Kanamori et al., 2002).
  • A novel synthetic route was developed for a key intermediate of Silodosin, an α1-adrenoceptor antagonist, utilizing 2-nitrochlorobenzene as the starting material, demonstrating the importance of innovative synthetic methodologies in accessing pharmaceutical intermediates (Luo et al., 2008).
  • Synthesis and characterization of chalcones bearing N-substituted ethanamine demonstrated potential antiamoebic activity, illustrating the application of chemical synthesis in developing therapeutics (Zaidi et al., 2015).

Chemical and Pharmacological Characterization

  • Detailed analytical characterization of novel synthetic hallucinogens provided insights into their structural and pharmacological properties, contributing to forensic science and toxicology (Zuba et al., 2013).
  • The study on the metabolism of 25I-NBOMe and 25I-NBOH identified the cytochrome P450 enzymes involved, highlighting the importance of understanding metabolic pathways for safety and therapeutic implications (Nielsen et al., 2017).

Future Directions

The future directions or applications of 2-Isobutoxy-1-ethanamine hydrochloride are not specified in the search results. It is currently used for proteomics research , but further studies could potentially uncover new uses for this compound.

properties

IUPAC Name

2-(2-methylpropoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQGGCMNEHVGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-1-ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.